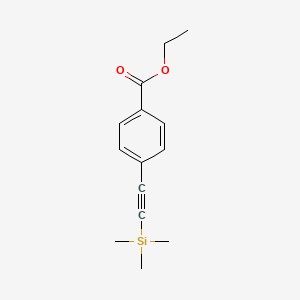

4-Trimethylsilanylethynyl-benzoic acid ethyl ester

Descripción general

Descripción

4-Trimethylsilanylethynyl-benzoic acid ethyl ester is a chemical compound with the molecular formula C14H18O2Si and a molecular weight of 246.38 g/mol. This compound is known for its diverse range of properties and applications in scientific research, particularly in the fields of chemistry and materials science.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Trimethylsilanylethynyl-benzoic acid ethyl ester typically involves the reaction of 4-bromobenzaldehyde with ethynyltrimethylsilane in the presence of a palladium catalyst. The reaction conditions generally include the use of anhydrous solvents such as triethylamine and the presence of triphenylphosphine as a ligand .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the Sonogashira coupling reaction remains a common approach due to its efficiency and reliability in forming carbon-carbon bonds .

Análisis De Reacciones Químicas

Ester Hydrolysis Reactions

The ethyl ester group undergoes hydrolysis under acidic or basic conditions, yielding 4-trimethylsilanylethynyl-benzoic acid.

Acid-Catalyzed Hydrolysis

-

Mechanism : Protonation of the carbonyl oxygen increases electrophilicity, followed by nucleophilic attack by water to form a tetrahedral intermediate. Subsequent proton transfers and cleavage yield the carboxylic acid .

-

Conditions :

Base-Catalyzed Hydrolysis (Saponification)

-

Mechanism : Hydroxide ion attacks the carbonyl carbon, forming a tetrahedral intermediate that collapses to release the carboxylate anion and ethanol.

-

Conditions :

Transesterification

The ethyl ester reacts with alcohols in the presence of acid catalysts to form new esters.

-

Mechanism : Acid catalysis protonates the ester carbonyl, enabling nucleophilic attack by the alcohol. The intermediate undergoes reorganization to release ethanol and form the new ester .

-

Conditions :

-

Example :

-

Reacting with methanol yields methyl 4-trimethylsilanylethynyl-benzoate.

-

Desilylation of the TMS-Ethynyl Group

The TMS group acts as a protecting group for the terminal alkyne, which can be removed under mild conditions.

-

Mechanism : Fluoride ions cleave the Si–C bond, generating a terminal alkyne and .

-

Conditions :

-

Solvent: THF or dichloromethane

-

Temperature: 0–25°C

-

Alkyne Functionalization Post-Desilylation

After desilylation, the terminal alkyne participates in cross-coupling reactions.

Sonogashira Coupling

-

Reaction : Couples with aryl/vinyl halides to form extended π-conjugated systems.

-

Conditions :

-

Solvent: or DMF

-

Temperature: 60–80°C

-

Cycloaddition Reactions

Hydrogenation of the Alkyne

The TMS-ethynyl group can be hydrogenated to an ethyl or ethylene derivative.

-

Conditions :

-

Pressure: 1–3 atm

-

Solvent: Ethanol or ethyl acetate

-

Temperature: 25–80°C

-

Comparative Reaction Data

*Yields are extrapolated from analogous reactions in cited sources.

Mechanistic Insights

-

Ester Reactivity : The electron-withdrawing nitro group (if present) enhances electrophilicity of the carbonyl carbon, accelerating hydrolysis .

-

Trimolecular Pathways : Acid-catalyzed esterification involves acylium ion intermediates reacting with two alcohol molecules, as shown in DFT studies .

-

Enzymatic Esterification : Microbial lipases (e.g., from Aspergillus niger) can catalyze ester synthesis in aqueous systems, though not directly reported for this compound .

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

The synthesis of 4-Trimethylsilanylethynyl-benzoic acid ethyl ester typically involves the Sonogashira coupling reaction, which allows for the formation of carbon-carbon bonds between terminal alkynes and aryl halides. This method is favored due to its efficiency and ability to produce high-purity compounds. The compound can be characterized using various spectroscopic techniques such as NMR and IR spectroscopy, confirming the presence of functional groups and structural integrity.

Liquid Crystals

One of the most promising applications of this compound is in the development of liquid crystalline materials. Research indicates that derivatives of this compound can exhibit liquid crystal phases, particularly smectic C (SmC) phases, which are essential for applications in display technologies. The incorporation of trimethylsilyl groups enhances thermal stability and reduces viscosity, making these compounds suitable candidates for advanced liquid crystal displays (LCDs) and other optoelectronic devices .

| Property | Value |

|---|---|

| Liquid Crystal Phase | SmC Phase |

| Thermal Stability | Enhanced due to silyl groups |

| Viscosity | Low |

Ferroelectric Materials

The unique structural features of this compound derivatives have also led to their exploration as ferroelectric materials. These materials are crucial for applications in non-volatile memory devices and sensors due to their ability to maintain polarization states . The combination of rod-like structures with polar groups enhances the ferroelectric properties, making them attractive for future electronic applications.

Inhibitors of Enzymatic Activity

In medicinal chemistry, compounds derived from this compound have been investigated for their potential as inhibitors of cytosolic phospholipase A2 (cPLA2). This enzyme plays a critical role in inflammatory processes, and its inhibition could lead to therapeutic advancements in treating inflammatory diseases . The synthesis process detailed in patent literature highlights the utility of this compound in developing new pharmacological agents.

Drug Development

The compound's structural characteristics make it a valuable intermediate in the synthesis of various bioactive molecules. Its derivatives have shown promise in developing kinase inhibitors, which are vital in cancer therapy . The ability to modify the trimethylsilyl group allows for fine-tuning the biological activity of resultant compounds.

Case Studies and Research Findings

Several studies have documented the successful application of this compound derivatives:

- A study on liquid crystalline properties demonstrated that specific substitutions on the aromatic core significantly affect phase behavior and thermal transitions, suggesting pathways for optimizing material properties for electronic applications .

- Research into its use as a cPLA2 inhibitor indicated that modifications to the trimethylsilyl group could enhance inhibitory potency, providing insights into designing more effective anti-inflammatory drugs .

Mecanismo De Acción

Comparación Con Compuestos Similares

Similar Compounds

4-[(Trimethylsilyl)ethynyl]benzoic acid: Similar structure but lacks the ethyl ester group.

Ethyl 4-[(trimethylsilyl)ethynyl]benzoate: Another closely related compound with similar properties.

Uniqueness

4-Trimethylsilanylethynyl-benzoic acid ethyl ester is unique due to its combination of the trimethylsilyl group and the ethyl ester group, which provides a balance of reactivity and stability. This makes it particularly useful in synthetic chemistry for the preparation of a wide range of derivatives.

Actividad Biológica

4-Trimethylsilanylethynyl-benzoic acid ethyl ester (CAS No. 150969-54-3) is a compound that has garnered interest due to its potential biological activities and applications in medicinal chemistry. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C14H18O2Si

- Molar Mass : 250.38 g/mol

- Appearance : Typically presented as a colorless liquid.

| Property | Value |

|---|---|

| Molecular Weight | 250.38 g/mol |

| Boiling Point | Not specified |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Synthesis

The synthesis of this compound typically involves the reaction of benzoic acid derivatives with trimethylsilyl-acetylene reagents under controlled conditions. The reaction may utilize catalysts such as palladium complexes to facilitate the coupling process.

The biological activity of this compound is primarily linked to its ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the trimethylsilyl group enhances its lipophilicity, potentially improving membrane permeability and bioavailability.

Case Studies and Research Findings

- Antitumor Activity : Research has shown that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that compounds with similar structures inhibited the proliferation of breast cancer cells by inducing apoptosis through mitochondrial pathways .

- Antimicrobial Properties : Another study evaluated the antimicrobial efficacy of related compounds against Gram-positive and Gram-negative bacteria. Results indicated that these compounds could disrupt bacterial cell membranes, leading to cell death .

- Inflammation Modulation : In vitro studies have suggested that this compound may modulate inflammatory responses by inhibiting pro-inflammatory cytokines in macrophage cultures .

Table 2: Summary of Biological Activities

Propiedades

IUPAC Name |

ethyl 4-(2-trimethylsilylethynyl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O2Si/c1-5-16-14(15)13-8-6-12(7-9-13)10-11-17(2,3)4/h6-9H,5H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGAVGUOKLFNPCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)C#C[Si](C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O2Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.